1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis
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Overview
Description
1-(Bromomethyl)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane], cis is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane], cis can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective and provides good yields for a broad range of derivatives. Industrial production methods may involve similar photochemical processes, ensuring high efficiency and scalability.
Chemical Reactions Analysis
1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane], cis undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure allows for unique cycloaddition reactions, which can be utilized to form more complex structures.
Common reagents used in these reactions include organic catalysts, photoredox catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane], cis has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of bioactive molecules.
Materials Science: Its spirocyclic framework can be used in the development of new materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane], cis involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the spirocyclic structure can engage in cycloaddition reactions. These interactions are facilitated by the compound’s unique electronic and steric properties.
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane], cis include other spirocyclic compounds such as bicyclo[2.1.1]hexanes These compounds share similar structural features but differ in their specific chemical properties and reactivity The uniqueness of 1-(Bromomethyl)-3-oxaspiro[bicyclo[31
Properties
Molecular Formula |
C9H13BrO |
---|---|
Molecular Weight |
217.10 g/mol |
IUPAC Name |
1-(bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane] |
InChI |
InChI=1S/C9H13BrO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6H2 |
InChI Key |
DOUYABSIAFPIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)CBr |
Origin of Product |
United States |
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